molecular formula C14H10ClN5O2 B8389312 7-(2-Chloro-5-nitro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine

7-(2-Chloro-5-nitro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine

Cat. No.: B8389312
M. Wt: 315.71 g/mol
InChI Key: HVPVCNZUXNDNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Chloro-5-nitro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine is a useful research compound. Its molecular formula is C14H10ClN5O2 and its molecular weight is 315.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10ClN5O2

Molecular Weight

315.71 g/mol

IUPAC Name

7-(2-chloro-5-nitrophenyl)-5-methyl-1,2,4-benzotriazin-3-amine

InChI

InChI=1S/C14H10ClN5O2/c1-7-4-8(5-12-13(7)17-14(16)19-18-12)10-6-9(20(21)22)2-3-11(10)15/h2-6H,1H3,(H2,16,17,19)

InChI Key

HVPVCNZUXNDNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)N)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-bromo-5-methyl-benzo[1,2,4]triazin-3-ylamine (3.35 mmol, 1.0 equiv), 2-chloro-5-nitrophenyl-boronic acid (5.02 mmol, 1.5 equiv), Pd(PPh3)4 (0.335 mmol, 0.1 equiv), and Na2CO3 (13.4 mmol, 4.0 equiv) were dissolved in a mixture of DME/EtOH/H2O (4:1:1 v/v/v) and refluxed at 100° C. for 18 h. The reaction was diluted with 50 mL DCM and filtered. The precipitate was suspended in water to remove excess Na2CO3 and filtered again with a final Et2O wash to remove water. The crude precipitate gave 7-(2-chloro-5-nitro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine, as a dark green solid (1.0 g, 94% yield). Rf=0.55 MS (ES+) m/z=316 LC retention time 2.96 min.
Quantity
3.35 mmol
Type
reactant
Reaction Step One
Quantity
5.02 mmol
Type
reactant
Reaction Step One
Quantity
13.4 mmol
Type
reactant
Reaction Step One
Name
DME EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.335 mmol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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